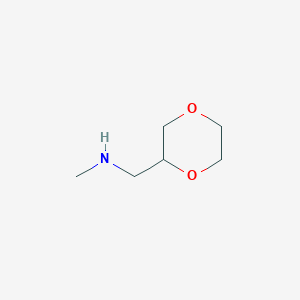

1-(1,4-dioxan-2-yl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-dioxan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGIBVMSBPIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394323 | |

| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264254-04-8 | |

| Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine featuring a 1,4-dioxane ring system. Its structural characteristics, particularly its stereochemistry and the presence of both hydrogen bond donor and acceptor sites, make it a molecule of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, based on available data.

Chemical Identity and Physical Properties

Detailed experimental physical properties for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine are not widely reported in the literature. However, based on data for structurally related compounds and computational predictions, the following properties can be summarized.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine |

| CAS Number | 917942-74-6[1] |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Canonical SMILES | CNC[C@@H]1COCCO1 |

| InChI | InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |

| InChI Key | MUZNZRLDNIWRKI-FYZOBXCZSA-N |

Table 2: Predicted and Estimated Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid or pale yellow oil | [2] |

| Boiling Point | 185.9 ± 15.0 °C | Predicted |

| Density | 0.972 ± 0.06 g/cm³ | Predicted |

| pKa | 9.41 ± 0.10 | Predicted |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

| XLogP3-AA | -0.7 | Computed |

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methylene group adjacent to the nitrogen, the methine proton on the dioxane ring, and the methylene protons of the dioxane ring.

-

N-CH₃: A singlet around 2.2-2.6 ppm.[3]

-

N-CH₂: A multiplet (likely a doublet of doublets) around 2.3-3.0 ppm.

-

Dioxane Protons: A complex series of multiplets between 3.0 and 4.0 ppm. The proton at the C2 position, being adjacent to both an oxygen and the aminomethyl group, would likely be the most downfield of the ring protons.[4]

-

N-H: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 0.5-5.0 ppm.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms.

-

N-CH₃: A signal in the range of 30-40 ppm.

-

N-CH₂: A signal around 50-60 ppm.

-

Dioxane Carbons: The carbons of the dioxane ring are expected in the region of 60-80 ppm. The C2 carbon, being bonded to an oxygen and the aminomethyl group, would be expected at the lower end of this range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amine and ether functional groups.

-

N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.[6][7]

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds.

-

C-O Stretch: Strong bands in the fingerprint region, typically between 1070 and 1140 cm⁻¹, are indicative of the C-O stretching of the cyclic ether.[8]

-

C-N Stretch: Aliphatic C-N stretching vibrations typically appear as medium or weak bands in the 1020-1250 cm⁻¹ region.[7]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of amines and cyclic ethers.

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule).

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen, which would lead to a stable iminium cation. For this molecule, this would result in a fragment from the loss of the dioxane moiety.

-

Ring Fragmentation: Cyclic ethers can undergo fragmentation through ring-opening followed by the loss of small neutral molecules.

Synthesis

Experimental Workflow (General)

The synthesis of chiral 1,4-dioxane derivatives often involves the use of chiral starting materials or chiral catalysts. A general workflow for a potential synthesis is outlined below.

Chemical Reactivity and Stability

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is expected to exhibit reactivity typical of a secondary amine.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the compound basic, readily reacting with acids to form ammonium salts.

-

Nucleophilicity: The amine can act as a nucleophile in reactions such as alkylation, acylation, and condensation reactions.

-

Oxidation: Amines can be susceptible to oxidation.

-

Stability: The dioxane ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. Ethers are also known to form explosive peroxides upon prolonged exposure to air and light, so appropriate handling and storage precautions are necessary.

Biological Activity and Potential Applications

While there is no specific biological data for (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine, the 1,4-dioxane scaffold is present in a number of biologically active compounds. Structure-activity relationship studies on related 1,4-dioxane derivatives have shown that this class of compounds can interact with various biological targets.

-

Adrenergic Receptors: Certain 1,4-dioxane derivatives have been investigated as selective antagonists for α1-adrenoreceptor subtypes.[3][5]

-

Serotonin Receptors: Some analogs have shown activity as full agonists at the 5-HT1A receptor, suggesting potential applications as antidepressants or neuroprotective agents.[3][6]

-

Cytotoxic Agents: The 1,4-dioxane nucleus has been explored as a template for potential anticancer agents.[3]

The chirality of the molecule is likely to be a critical determinant of its biological activity and selectivity for specific receptor subtypes.

Safety and Handling

Detailed safety data for this specific compound is not available. However, based on the GHS classifications for the related racemic 1,4-dioxan-2-ylmethanamine, caution should be exercised.

-

Hazards: Likely to be harmful if swallowed and may cause severe skin burns and eye damage.[4] May also cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Given the ether linkage, it is prudent to protect it from light and air to prevent peroxide formation.

Conclusion

(R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral molecule with potential for applications in medicinal chemistry, particularly in the development of ligands for adrenergic and serotonergic receptors. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a comprehensive overview based on available information and predictions. Further research is needed to fully characterize this compound and explore its therapeutic potential.

References

- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the chiral amine (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. This compound holds significance as a building block in medicinal chemistry. The synthesis is a multi-step process commencing with commercially available (S)-epichlorohydrin. Key transformations include an initial etherification, subsequent cyclizations to form the dioxane ring system, and a final amination step. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway to facilitate understanding and reproduction in a laboratory setting.

Introduction

(S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine incorporating a 1,4-dioxane moiety. Such scaffolds are of interest in drug discovery due to their potential to impart favorable physicochemical properties, including improved solubility and metabolic stability. This guide details a five-step synthesis pathway, providing researchers with the necessary information to produce this valuable chemical entity.

Overall Synthesis Pathway

The synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine can be achieved through the following sequence of reactions, starting from (S)-epichlorohydrin:

Figure 1. Overall synthesis pathway for (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol

This step involves the ring-opening of (S)-epichlorohydrin with 2-chloroethanol, catalyzed by a Salen complex.

-

Reaction Scheme: (S)-Epichlorohydrin + 2-Chloroethanol → (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol

-

Experimental Protocol:

-

To a cooled (10-20 °C) reaction vessel, add (S)-epichlorohydrin (1.0 part by weight) and 2-chloroethanol (0.5-1.0 part by weight).

-

Add a catalytic amount of a Salen complex.

-

Stir the reaction mixture at 10-20 °C for 12-24 hours.

-

After the reaction is complete, as monitored by TLC, dilute the mixture with dichloromethane (5 parts by weight).

-

Neutralize the mixture to a pH of 7.0-8.0 with a 10% aqueous sodium carbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

-

Step 2: Synthesis of (S)-2-((2-Chloroethoxy)methyl)oxirane

This step involves an intramolecular cyclization of the chlorohydrin ether to form an oxirane.[1]

-

Reaction Scheme: (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol → (S)-2-((2-Chloroethoxy)methyl)oxirane

-

Experimental Protocol:

-

Dissolve (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol in a suitable solvent.

-

Add a carbonate base (e.g., potassium carbonate or sodium carbonate).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC). This process is an intramolecular Williamson ether synthesis.[2][3]

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure to obtain the crude oxirane.

-

Step 3: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

This step involves a hydroxide-mediated intramolecular cyclization to form the 1,4-dioxane ring.

-

Reaction Scheme: (S)-2-((2-Chloroethoxy)methyl)oxirane → (S)-(1,4-Dioxan-2-yl)methanol

-

Experimental Protocol:

-

To the crude (S)-2-((2-chloroethoxy)methyl)oxirane, add an aqueous solution of a hydroxide (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield (S)-(1,4-Dioxan-2-yl)methanol.

-

Step 4: Synthesis of (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate

The hydroxyl group of the dioxane methanol is converted to a good leaving group by tosylation.[4][5]

-

Reaction Scheme: (S)-(1,4-Dioxan-2-yl)methanol + p-Toluenesulfonyl chloride → (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate

-

Experimental Protocol:

-

Dissolve (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by recrystallization or column chromatography.

-

Step 5: Synthesis of (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

The final step is a nucleophilic substitution of the tosylate with methylamine under pressure.

-

Reaction Scheme: (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate + Methylamine → (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine

-

Experimental Protocol:

-

In a high-pressure autoclave, combine (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate (10 grams) with an ethanolic solution of methylamine (33% by mass, 80 grams) and ethanol (80 grams).

-

Heat the mixture to 100 °C and maintain the reaction for 48 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

The crude product can be purified by distillation or by forming the hydrochloride salt. To form the salt, dissolve the residue in isopropanol (150 grams) and add a small amount of concentrated hydrochloric acid.

-

Cool the solution to 20 °C and filter to collect the hydrochloride salt of the product. The free amine can be obtained by neutralization and extraction.

-

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. Note that these are representative values and may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol | (S)-Epichlorohydrin | ~85-95 | >95 |

| 2 | (S)-2-((2-Chloroethoxy)methyl)oxirane | (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol | ~80-90 | >95 |

| 3 | (S)-(1,4-Dioxan-2-yl)methanol | (S)-2-((2-Chloroethoxy)methyl)oxirane | ~70-85 | >98 |

| 4 | (S)-((1,4-Dioxan-2-yl)methyl) 4-methylbenzenesulfonate | (S)-(1,4-Dioxan-2-yl)methanol | ~90-98 | >98 |

| 5 | (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl Salt | (S)-...-4-methylbenzenesulfonate | 83.3 | 99.7 (ee) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Figure 2. Experimental workflow from starting material to final product analysis.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine. The described protocols, based on established chemical transformations, offer a reliable method for obtaining this chiral building block. The provided quantitative data and graphical representations are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Structural Analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This technical guide focuses on the structural analogs of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, exploring their synthesis, pharmacological activities, and potential as therapeutic agents. Notably, derivatives of the (1,4-dioxan-2-yl)methanamine core have shown significant interactions with key central nervous system (CNS) targets, including dopamine and serotonin receptors. This guide provides a comprehensive overview of the structure-activity relationships (SAR), detailed experimental protocols for their biological evaluation, and a summary of their quantitative data to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of interest is this compound, a chiral amine with a dioxane ring. Structural modifications of this scaffold have primarily focused on the amine substituent and the substitution pattern on the dioxane ring. Research into related, more complex 1,4-dioxane derivatives has revealed that these compounds can act as potent ligands for dopamine D2-like receptors and serotonin 5-HT1A receptors, suggesting their potential in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.

Synthesis of Structural Analogs

The synthesis of N-substituted ((1,4-dioxan-2-yl)methyl)amine derivatives can be achieved through various synthetic routes. A general approach involves the use of readily available starting materials and standard organic chemistry transformations.

A plausible synthetic pathway commences from epoxides, which undergo ring-opening upon reaction with ethylene glycol monosodium salt, followed by cyclization to form the 1,4-dioxane ring. Further functionalization can then be carried out to introduce the desired amine substituents.

For instance, the synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, which have shown activity at dopamine and serotonin receptors, has been described.[1] A general synthetic scheme is outlined below:

Caption: Generalized synthetic workflow for 1,4-dioxane analogs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Research has primarily focused on the interaction of 1,4-dioxane derivatives with G-protein coupled receptors (GPCRs) in the CNS.

Dopamine D2-like Receptor Activity

Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine analogs have been identified as ligands for D2-like dopamine receptors. For example, a 3-hydroxy derivative of this scaffold acts as a partial agonist at D2 receptors and a full agonist at D3 and D4 subtypes.[2] This profile suggests potential therapeutic applications in Parkinson's disease.

Serotonin 5-HT1A Receptor Activity

The same class of compounds also demonstrates high affinity for the 5-HT1A receptor. The aforementioned 3-hydroxy derivative is a potent 5-HT1A receptor agonist.[2] This dual activity is of interest, as 5-HT1A receptor activation may help mitigate dyskinetic side effects associated with dopaminergic treatments for Parkinson's disease.[2] Furthermore, some 1,4-dioxane derivatives have been identified as potent and selective 5-HT1A receptor agonists with potential applications in pain management.

Structure-activity relationship studies have revealed that the stereochemistry of the dioxane ring and the nature of the substituents significantly influence receptor affinity and functional activity, determining whether a compound acts as an agonist or an antagonist. For some 1,4-dioxane derivatives, a reversed enantioselectivity has been observed for α1-adrenergic and 5-HT1A receptors.[1]

Quantitative Data Summary

The following table summarizes the biological data for selected 1,4-dioxane derivatives with activity at dopamine and serotonin receptors. It is important to note that these are more complex analogs than the parent compound of interest.

| Compound ID | Target(s) | Activity Type | Affinity (Ki, nM) | Efficacy (% of max response) | Reference |

| Compound 8 (3-hydroxy derivative) | D2 | Partial Agonist | 15 | 45 | [2] |

| D3 | Full Agonist | 2.5 | 100 | [2] | |

| D4 | Full Agonist | 1.8 | 100 | [2] | |

| 5-HT1A | Agonist | 0.8 | 95 | [2] | |

| Compound 3 (2-methoxy derivative) | D2 | Antagonist | 25 | - | [2] |

| D3 | Antagonist | 10 | - | [2] | |

| D4 | Agonist | 5.2 | 80 | [2] | |

| 5-HT1A | Agonist | 1.2 | 90 | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for key biological assays.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2L receptor.

-

Cell culture medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Lysis buffer: 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay buffer: Earle's Balanced Salt Solution (EBSS), pH 7.4.

-

Radioligand: [3H]-methylspiperone.

-

Non-specific binding control: (+)-Butaclamol (4 µM).

-

Test compounds.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-D2L cells to confluency, then harvest by mechanical scraping in ice-cold calcium and magnesium-free EBSS.

-

Centrifuge the cell suspension and lyse the pellet in hypotonic lysis buffer using a glass homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes.

-

Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a single concentration of [3H]-methylspiperone (e.g., 0.2 nM), and various concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add 4 µM (+)-butaclamol.

-

Incubate the plate for 90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value from the competition binding data.

-

Determine the Ki value using the Cheng-Prussoff equation.

-

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the G-protein activation upon agonist stimulation of the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

GDP.

-

[³⁵S]GTPγS.

-

Test compounds and a reference agonist (e.g., 8-OH-DPAT).

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cell line and determine the protein concentration.

-

Assay Protocol:

-

In a 96-well plate, add the cell membranes, GDP, [³⁵S]GTPγS, and serial dilutions of the test compound.

-

For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity of the dried filters using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of novel 1,4-dioxane analogs targeting dopamine and serotonin receptors.

Caption: Workflow for discovery of novel 1,4-dioxane based GPCR ligands.

Below is a simplified representation of the downstream signaling pathways for the D2 and 5-HT1A receptors, which are the primary targets of the discussed 1,4-dioxane analogs.

Caption: Simplified Gi-coupled signaling for D2 and 5-HT1A receptors.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel CNS-active therapeutic agents. Their ability to modulate dopamine and serotonin receptors opens up possibilities for treating a range of neuropsychiatric and neurological disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of new and more potent analogs with improved pharmacological profiles. Further investigation into the SAR and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.

References

- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a chiral secondary amine containing a 1,4-dioxane moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a scaffold in the design of bioactive molecules. This document provides a summary of its known physical and chemical properties, a plausible synthesis route, and a discussion of its potential biological relevance in the context of multidrug resistance.

Physical and Chemical Properties

Comprehensive experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize data from chemical suppliers and computational predictions. It is crucial to note that these values should be confirmed experimentally.

Table 2.1: General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₃NO₂ | --- |

| Molecular Weight | 131.17 g/mol | --- |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from related compounds |

| Boiling Point | 78-80 °C at 18 torr | Data for the related compound 1,4-dioxan-2-ylmethanamine |

| Density | 1.080 g/mL | Data for the related compound 1,4-dioxan-2-ylmethanamine |

| Predicted logP | -0.7 | PubChem |

| Predicted pKa | Not available | --- |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on structural features (amine and ether groups) |

Table 2.2: Stereoisomers and Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine | 917942-74-6 | C₆H₁₃NO₂ | 131.17 |

| (S)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride | 2055848-87-6 | C₆H₁₄ClNO₂ | 167.63 |

| (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride | 917882-58-7 | C₆H₁₄ClNO₂ | 167.63 |

| rac-1-(1,4-dioxan-2-yl)-N-methylmethanamine | 264254-04-8 | C₆H₁₃NO₂ | 131.17 |

Synthesis and Experimental Protocols

A synthesis route for the hydrochloride salt of the (R)-enantiomer is described in Chinese patent CN101985441B. The following is a generalized workflow based on this patent.

Detailed experimental protocols for the characterization of this compound are not available. The following are general procedures for determining key properties of a chiral amine, which could be adapted for this compound.

3.2.1 Determination of Boiling Point (Micro-scale Method)

-

Apparatus Setup: A small amount of the purified liquid amine (approx. 0.5 mL) is placed in a micro boiling point tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The micro tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing mineral oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

3.2.2 Determination of Solubility

-

Water Solubility: To a test tube containing 2 mL of deionized water, add 5 drops of the amine. Vigorously shake the test tube for 30 seconds. Observe if the amine forms a homogeneous solution. The pH of the aqueous solution can be tested with pH paper to confirm its basicity.

-

Acid Solubility: If the amine is insoluble in water, add 2 mL of 5% aqueous HCl to the mixture. Shake vigorously and observe if the amine dissolves. Formation of a soluble ammonium salt indicates basicity.

-

Organic Solvent Solubility: Test the solubility in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) by adding 5 drops of the amine to 2 mL of the solvent and observing for homogeneity.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been identified, the broader class of dioxane derivatives has been investigated for various biological activities. One area of interest is their potential to overcome multidrug resistance (MDR) in cancer cells.

MDR is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[1][2][3] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.[4][5]

Some dioxane-containing molecules have been explored as inhibitors of P-gp. By binding to the transporter, these inhibitors can block its efflux function, leading to an increased accumulation of anticancer drugs within the tumor cells and restoring their cytotoxic effects.

The diagram below illustrates this general mechanism.

This diagram shows that in the absence of an inhibitor, P-gp actively pumps anticancer drugs out of the cell. A potential P-gp inhibitor, such as a dioxane derivative, could block this pump, leading to higher intracellular drug concentrations and enhanced therapeutic effect.

Conclusion

This compound is a chiral molecule with limited publicly available experimental data. Its synthesis has been described in patent literature, and its structure is of interest to medicinal chemists. While its specific biological functions are unknown, related dioxane structures have shown potential as modulators of multidrug resistance. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1,4-dioxan-2-yl)-N-methylmethanamine (CAS: 917942-74-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available information. Significant data gaps exist, particularly concerning experimental physicochemical properties, spectral characterization, and biological activity.

Introduction

1-(1,4-dioxan-2-yl)-N-methylmethanamine, with the specific stereoisomer (R)-1-(1,4-dioxan-2-yl)-N-methylmethanamine being of primary interest under CAS number 917942-74-6, is a chiral amine featuring a 1,4-dioxane moiety. This compound is recognized as a valuable chiral building block in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) where stereochemistry is crucial for biological activity. Its structural components, a stable dioxane ring and a secondary amine, offer potential for diverse chemical modifications and interactions with biological targets. However, detailed public information on its biological effects and mechanism of action is currently unavailable.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties

| Property | Value (for related compounds) | Source |

| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |

| XlogP (predicted) | -0.7 | --INVALID-LINK-- |

| Monoisotopic Mass | 131.09464 Da | --INVALID-LINK-- |

| Appearance | Colorless liquid or pale yellow oil (qualitative) | EvitaChem |

| Solubility | Soluble in polar solvents like water and alcohols (qualitative) | EvitaChem |

Table 2: Spectral Data (for related compounds)

| Data Type | Description (for related compounds) |

| ¹H NMR | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |

| ¹³C NMR | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending, and C-O stretching of the cyclic ether are expected. |

| Mass Spectrometry | Data for the parent compound, 1,4-dioxan-2-ylmethanamine, is available. |

Note: The lack of specific experimental spectral data (NMR, IR, Mass Spectrometry) for CAS 917942-74-6 is a significant data gap. Researchers would need to perform these analyses on a synthesized sample for full characterization.

Synthesis and Experimental Protocols

A synthesis process for the hydrochloride salt of the (2R)-enantiomer, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is described in Chinese patent CN101985441B. The following is a detailed interpretation of the experimental protocol based on the available translated information.

Overall Synthesis Scheme:

Caption: Synthesis workflow for (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride.

Experimental Protocol (based on CN101985441B):

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol

-

Reactants: Epichlorohydrin and 2-chloroethanol.

-

Catalyst: A Salen catalyst.

-

Procedure: The reactants are reacted in the presence of the Salen catalyst.

-

Work-up: The reaction mixture is neutralized, and the product is extracted. The solvent is removed to yield the crude product.

Step 2: Synthesis of (2R)-2-((chloroethoxy)methyl)oxirane

-

Reactant: (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol.

-

Reagent: A carbonate, such as potassium carbonate or sodium carbonate.

-

Procedure: The starting material undergoes a closed-loop reaction in the presence of the carbonate.

Step 3: Ring Opening to Intermediate Diol

-

Reactant: (2R)-2-((chloroethoxy)methyl)oxirane.

-

Reagent: A hydroxide, such as potassium hydroxide or sodium hydroxide.

-

Procedure: The epoxide is subjected to a backflow reaction with the hydroxide.

Step 4: Tosylation

-

Reactant: The intermediate diol from the previous step.

-

Reagent: p-Toluenesulfonyl chloride.

-

Procedure: The diol is reacted with p-toluenesulfonyl chloride to form the tosylate.

Step 5: Amination

-

Reactant: (2S)-1,4-dioxan-2-ylmethyl p-toluenesulfonate.

-

Reagent: Methylamine.

-

Procedure: The tosylate is reacted with methylamine in a high-pressure autoclave.

Step 6: Salt Formation

-

Reactant: (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine.

-

Reagent: Hydrochloric acid.

-

Procedure: Hydrochloric acid is added to the product of the previous step to form the hydrochloride salt.

Note: This protocol is a summary. For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, direct consultation and translation of the original patent document (CN101985441B) is necessary.

Biological Activity and Mechanism of Action

As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or specific biological targets of this compound (CAS: 917942-74-6).

General Considerations for Dioxane Derivatives in Drug Development:

-

Scaffolding: The 1,4-dioxane ring is a stable, non-planar heterocyclic moiety that can be used as a scaffold to orient functional groups in three-dimensional space.

-

Chirality: The chiral nature of this compound is significant, as enantiomers of a drug can have different pharmacological and toxicological profiles. The (R) configuration will likely lead to specific interactions with chiral biological molecules like proteins and nucleic acids.

-

Potential Applications: Given its structure as a chiral amine, this compound could potentially be explored for its activity as a ligand for various receptors or as an enzyme inhibitor. Dioxane derivatives have been investigated for a wide range of therapeutic areas.

Logical Relationship for Investigating Biological Activity:

Caption: A general workflow for the investigation of a novel chemical entity in drug discovery.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided.

Conclusion and Future Directions

This compound (CAS: 917942-74-6) is a chiral building block with potential applications in pharmaceutical development. A synthetic route to its hydrochloride salt has been patented, indicating interest in its use as an intermediate. However, a comprehensive understanding of this molecule is severely hampered by the lack of publicly available experimental data.

For researchers and drug development professionals, the following steps are recommended:

-

Complete Synthesis and Characterization: Synthesize the compound according to the outlined patent and perform full analytical characterization to obtain definitive physicochemical and spectral data.

-

Biological Screening: Subject the compound to a broad range of biological assays to identify any potential therapeutic activities.

-

Computational Studies: In the absence of experimental data, computational modeling and docking studies could provide insights into potential biological targets.

This technical guide highlights the current knowledge and significant data gaps for this compound, providing a foundation for future research and development efforts.

Solubility Profile of 1-(1,4-Dioxan-2-yl)-N-methylmethanamine in Organic Solvents: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(1,4-dioxan-2-yl)-N-methylmethanamine, a heterocyclic amine of interest in medicinal chemistry and pharmaceutical development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative experimental data on the solubility of this compound in common organic solvents. To address this gap, this document provides a detailed framework for researchers. It includes a predicted solubility profile based on established chemical principles, a comprehensive experimental protocol for the quantitative determination of solubility, and visual guides to the factors influencing solubility and the experimental workflow. This guide is intended to empower researchers and drug development professionals to accurately assess the solubility of this compound, a critical parameter for formulation, synthesis, and preclinical development.

Introduction

This compound is a chiral amine featuring a 1,4-dioxane ring.[1] Its structural motifs, including a secondary amine and ether linkages, suggest its potential utility as a scaffold or intermediate in the synthesis of more complex molecules. The solubility of a compound is a fundamental physicochemical property that significantly impacts its handling, reactivity, formulation, and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for its effective application in research and development.

Given the current lack of specific experimental data for this compound, this guide provides a predictive assessment of its solubility based on the principle of "like dissolves like" and the polarity of its functional groups.[2][3] Furthermore, a detailed experimental protocol is presented to enable the systematic and quantitative determination of its solubility in a range of organic solvents.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine and ether groups. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, effective at solvating polar molecules. |

| Acetonitrile | Medium to High | Polar solvent, but less effective at hydrogen bonding than alcohols. | |

| Tetrahydrofuran (THF) | Medium | Ethereal solvent, similar in structure to the dioxane ring. | |

| Dichloromethane (DCM) | Medium | Moderately polar, generally a good solvent for many organic compounds.[6] | |

| Non-Polar | Toluene | Low | Aromatic hydrocarbon, limited interaction with the polar functional groups. |

| Hexane | Low to Insoluble | Aliphatic hydrocarbon, unable to effectively solvate the polar compound. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The key determinants are the structural features of the molecule and the properties of the solvent. The following diagram illustrates the interplay of these factors.

References

- 1. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. chem.ws [chem.ws]

Technical Whitepaper: An Assessment of the Potential Biological Activity of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available information regarding the chemical 1-(1,4-dioxan-2-yl)-N-methylmethanamine. A comprehensive search of scientific literature and chemical databases reveals a significant absence of published studies on the biological activity of this specific molecule. Therefore, this whitepaper will address the known information about the compound and the broader class of 1,4-dioxane derivatives to provide a contextual framework for potential research.

Introduction to this compound

This compound (Molecular Formula: C₆H₁₃NO₂) is a specific chemical entity featuring a 1,4-dioxane ring linked to an N-methylmethanamine side chain.[1] While this compound is commercially available for chemical synthesis and research purposes, there is no publicly accessible data detailing its pharmacological, toxicological, or therapeutic properties.[2] Its parent amine, 1,4-Dioxan-2-ylmethanamine, is cataloged with CAS number 88277-83-2.[3] The absence of specific biological data categorizes this compound as a novel or uncharacterized compound from a pharmacological perspective.

Biological Context: The 1,4-Dioxane Scaffold in Drug Discovery

The 1,4-dioxane moiety is a recognized structural component in medicinal chemistry and is present in various biologically active compounds.[4] Derivatives of 1,4-dioxane have been investigated for a range of therapeutic applications, indicating that this scaffold can be used to develop agents with diverse biological activities.

Key Therapeutic Areas for 1,4-Dioxane Derivatives:

-

Central Nervous System (CNS) Disorders: Certain 1,4-dioxane derivatives have been synthesized and evaluated for their interaction with CNS targets. Research has shown that compounds with this scaffold can exhibit affinity for dopamine (D2-like) and serotonin (5-HT1A) receptors.[5] This has led to the exploration of such molecules as potential treatments for complex neuropsychiatric and neurodegenerative disorders like schizophrenia and Parkinson's disease.[5]

-

Anticancer and Antimicrobial Potential: The 1,4-dioxane structure is considered a viable scaffold for the development of new antitumor and antimicrobial agents.[4]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Novel analogs of 1,4-dioxane have been synthesized and studied for their affinity at M1-M5 muscarinic acetylcholine receptors.[6]

-

N-methyl-D-aspartate (NMDA) Receptor Antagonism: Some derivatives have been reported as noncompetitive antagonists of the NMDA receptor.[6]

The N-methylmethanamine functional group is also a common feature in many biologically active compounds, including some that act as dopamine transporter inhibitors.[7] The combination of the 1,4-dioxane scaffold with the N-methylmethanamine side chain in the target molecule suggests that it could potentially interact with CNS targets, but this remains speculative without experimental evidence.

Toxicological Profile of the Parent Scaffold: 1,4-Dioxane

While data on the specific target compound is unavailable, the toxicology of the parent heterocycle, 1,4-dioxane, is well-documented. 1,4-Dioxane is primarily used as an industrial solvent.[8] It is rapidly absorbed following oral and inhalation exposure.[9] The primary metabolite is β-hydroxyethoxyacetic acid, which is excreted in the urine.[4][9]

Studies in experimental animals have shown that 1,4-dioxane can induce malignant tumors in the nasal cavity, liver, and gallbladder.[9] High concentrations can cause severe damage to the liver and kidneys.[10] While 1,4-dioxane has not shown strong activity in many genotoxicity assays, it has been reported to cause morphological transformation in mouse cells.[9] This toxicological profile of the core 1,4-dioxane ring system is a critical consideration for any derivative being developed for therapeutic use.

Proposed Workflow for Biological Characterization

Given the lack of existing data, a systematic evaluation would be required to determine the biological activity of this compound. The following workflow outlines a standard, high-level approach for characterizing a new chemical entity (NCE) in a drug discovery context.

References

- 1. PubChemLite - [(1,4-dioxan-2-yl)methyl](methyl)amine (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]

- 3. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(1,4-dioxan-2-yl)-N-methylmethanamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(1,4-dioxan-2-yl)-N-methylmethanamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of experimentally recorded spectra in publicly available literature, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the 1,4-dioxane ring system and N-methylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.80 - 3.60 | m | 5H | Dioxane ring protons (H3, H5, H6) |

| ~ 3.50 | m | 1H | Dioxane ring proton (H2) |

| ~ 2.60 | dd | 1H | -CH₂-N (diastereotopic) |

| ~ 2.45 | dd | 1H | -CH₂-N (diastereotopic) |

| ~ 2.35 | s | 3H | N-CH₃ |

| ~ 1.80 | br s | 1H | N-H |

Note: The protons on the dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75.0 | Dioxane C2 |

| ~ 66.5 | Dioxane C3, C5 |

| ~ 66.0 | Dioxane C6 |

| ~ 55.0 | -CH₂-N |

| ~ 36.0 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Weak, Broad | N-H stretch (secondary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1250 - 1020 | Strong | C-N stretch (aliphatic amine)[1] |

| 1120 - 1080 | Strong | C-O-C stretch (ether) |

| 910 - 665 | Medium, Broad | N-H wag (secondary amine)[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₂O]⁺ | Loss of formaldehyde from the dioxane ring |

| 86 | [M - C₂H₅O]⁺ | Fragmentation of the dioxane ring |

| 58 | [CH₂=N⁺(CH₃)CH₂] | Alpha-cleavage, a common fragmentation for amines. This is expected to be a major fragment. |

| 44 | [CH₃-N⁺H=CH₂] | Alpha-cleavage adjacent to the nitrogen. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg) or a pulse-acquire with presaturation of the residual solvent signal if necessary.

-

Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise can be improved by acquiring multiple scans (e.g., 8, 16, or 32).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

-

Typical parameters include a spectral width of 200-240 ppm, a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (Liquid Film)

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most abundant ion and is assigned a relative intensity of 100%.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Purity Assessment of 1-(1,4-dioxan-2-yl)-N-methylmethanamine

Introduction

1-(1,4-dioxan-2-yl)-N-methylmethanamine is a substituted dioxane derivative containing a secondary amine functional group.[1][2] Its structure presents unique analytical challenges due to the combination of the cyclic ether and amine moieties. As with many pharmaceutical intermediates and research chemicals, ensuring high purity is critical for the reliability of downstream applications.[3] The presence of impurities, such as starting materials, by-products from synthesis, or degradation products, can significantly impact the outcomes of research and development.[4]

This document provides a comprehensive guide to various analytical methods for the robust purity assessment of this compound. The protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration.

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds.[3] For this compound, which lacks a strong native chromophore for UV detection, pre-column derivatization is an effective strategy to enhance sensitivity and improve chromatographic separation.[5][6] This method involves reacting the secondary amine with a derivatizing agent to attach a UV-active or fluorescent tag. The resulting derivatives are then separated on a reversed-phase column. This approach is ideal for quantifying related substances and impurities at low levels.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) solution of water and methanol. This yields a stock solution of approximately 1 mg/mL.[6]

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Derivatization Procedure (using Dansyl Chloride):

-

To 100 µL of the sample or standard solution in a clean vial, add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).[7]

-

Add 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

-

Vortex the mixture and heat at 60°C for 45 minutes in the dark.[7]

-

Cool the vial to room temperature.

-

Add 100 µL of a 2% (v/v) diethylamine solution to quench the unreacted dansyl chloride.[7]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC injection (e.g., 1 mL).

-

2. HPLC Conditions:

-

Instrument: HPLC system with a UV or Fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase A: 0.1% Formic acid in Water.[7]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (for dansyl derivatives).

3. Data Analysis:

-

Calculate the purity of the sample by area normalization. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

-

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation

Table 1: HPLC Purity Analysis Results

| Sample ID | Main Peak Retention Time (min) | Main Peak Area | Total Peak Area | Purity (%) |

|---|---|---|---|---|

| Batch 001 | 12.5 | 4,560,000 | 4,600,000 | 99.13 |

| Batch 002 | 12.6 | 4,720,000 | 4,750,000 | 99.37 |

Workflow Diagram

Method 2: Assay and Volatile Impurity Analysis by Gas Chromatography (GC)

Application Note

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[7] this compound is suitable for GC analysis. This method is excellent for quantifying the main component (assay) and for detecting volatile impurities, such as residual solvents from the synthesis process. A Flame Ionization Detector (FID) is typically used due to its universal response to organic compounds. While direct injection is possible, derivatization (e.g., silylation) can sometimes improve peak shape by reducing tailing caused by the amine group.

Experimental Protocol

1. Sample Preparation:

-

Internal Standard (IS) Stock Solution: Prepare a solution of a suitable internal standard (e.g., n-dodecane) in an appropriate solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

-

Standard Solution: Accurately weigh about 10 mg of the reference standard and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Sample Solution: Accurately weigh about 10 mg of the sample and 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

2. GC Conditions:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A mid-polarity column, such as a TG-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable.[8]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.[9]

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at 10°C/min.[9]

-

Hold at 240°C for 5 minutes.

-

-

Injection Mode: Splitless (1 µL injection volume).[9]

3. Data Analysis:

-

Assay Calculation: Calculate the assay of the sample using the response factor (RF) of the standard relative to the internal standard.

-

RF = (Area_std / Conc_std) / (Area_IS_std / Conc_IS_std)

-

Assay (%) = (Area_sample / Area_IS_sample) * (Conc_IS_sample / Conc_sample) * (1 / RF) * 100

-

-

Impurity Profile: Identify and quantify other peaks relative to the main peak using area percent.

Data Presentation

Table 2: GC-FID Assay and Impurity Results

| Sample ID | Assay vs. Standard (%) | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |

|---|---|---|---|---|

| Batch 001 | 99.5 | 0.25 | 0.15 | 0.40 |

| Batch 002 | 99.2 | 0.31 | 0.22 | 0.53 |

Workflow Diagram

Method 3: Absolute Purity by Quantitative NMR (qNMR) Spectroscopy

Application Note

Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7][10] The method relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[11] This technique is non-destructive and provides structural information about the analyte and any impurities present. It is particularly valuable for certifying reference materials or when an identical standard is unavailable.[12]

Experimental Protocol

1. Sample Preparation:

-

Internal Standard (IS): Choose a certified internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.

-

Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

-

Record the exact weights of both the sample and the internal standard.

-

Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both components.

-

2. NMR Data Acquisition:

-

Instrument: NMR spectrometer (≥400 MHz recommended).

-

Parameters for Quantitative Analysis:

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).

-

Acquisition Time (aq): Sufficiently long to allow the FID to decay completely (~3-5 seconds).

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1), typically 16 or 32 scans.[11]

-

3. Data Processing and Calculation:

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

-

Integration: Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard. For the analyte, the N-methyl singlet is a good candidate.

-

Purity Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

-

I: Integral value

-

N: Number of protons giving rise to the signal

-

MW: Molecular weight (Analyte: 131.17 g/mol )

-

m: Mass

-

P_IS: Purity of the internal standard (%)

-

Data Presentation

Table 3: qNMR Absolute Purity Determination

| Sample ID | Analyte Mass (mg) | IS (Maleic Acid) Mass (mg) | Analyte Integral | IS Integral | Analyte Protons (N) | IS Protons (N) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Batch 001 | 12.55 | 8.15 | 1.50 | 1.00 | 3 (N-CH₃) | 2 (=CH) | 99.4 |

| Batch 002 | 13.02 | 8.30 | 1.48 | 0.98 | 3 (N-CH₃) | 2 (=CH) | 99.1 |

Workflow Diagram

Method 4: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] It is the ideal method for identifying unknown impurities. After separation on the GC column, compounds are ionized (typically by electron impact, EI), and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the impurity, often with the aid of a spectral library. For amines, a characteristic fragmentation is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[14]

Experimental Protocol

1. Sample Preparation:

-

Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 0.1-1.0 mg/mL.

2. GC-MS Conditions:

-

GC Conditions: Use the same column and temperature program as described in the GC-FID method.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.[8]

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

-

Identify the main peak corresponding to this compound (Molecular Weight: 131.17). Look for the molecular ion peak [M]⁺ at m/z 131.

-

Analyze the mass spectra of impurity peaks. Compare them against the NIST library and interpret the fragmentation patterns to propose structures.

-

Expected Fragmentation: The primary fragmentation pathway for the parent compound is expected to be α-cleavage, leading to the loss of a methyl group or the dioxanyl group, resulting in characteristic fragment ions.

Data Presentation

Table 4: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₄H₇O₂]⁺ | Loss of CH₂NHCH₃ |

| 58 | [C₃H₈N]⁺ | α-cleavage, [CH₂=N⁺H(CH₃)] |

| 44 | [C₂H₆N]⁺ | α-cleavage, [CH₂=N⁺H₂] |

Logical Diagram

Method 5: Assay by Potentiometric Titration

Application Note

Titrimetry is a classic, robust, and cost-effective method for determining the total basic content (assay) of an amine sample.[15][16] For a weak base like this compound, a non-aqueous potentiometric titration is preferred.[17] The sample is dissolved in a non-basic organic solvent and titrated with a strong acid, such as perchloric acid in glacial acetic acid. The endpoint is determined by monitoring the potential change with a pH electrode, which provides a more accurate and reproducible result than colorimetric indicators.

Experimental Protocol

1. Reagents:

-

Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

-

Solvent: Glacial acetic acid or a mixture of suitable aprotic solvents.

-

Standard: Potassium hydrogen phthalate (KHP) for standardization of the titrant.

2. Titrant Standardization:

-

Accurately weigh ~200 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.

-

Titrate with the 0.1 N HClO₄ solution, using a potentiometric electrode to determine the equivalence point.

-

Calculate the exact normality of the HClO₄ titrant.

3. Sample Titration:

-

Accurately weigh approximately 100-150 mg of the sample into a beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid.[17]

-

Immerse the electrode and the titrator burette tip into the solution.

-

Titrate the sample solution with the standardized 0.1 N HClO₄, recording the potential (mV) as a function of titrant volume.

-

Determine the equivalence point from the inflection point of the titration curve (or its first derivative).

4. Calculation:

-

Assay (%) = (V * N * MW) / (W * 10) Where:

-

V: Volume of titrant at equivalence point (mL)

-

N: Normality of HClO₄ titrant (mol/L)

-

MW: Molecular weight of the analyte (131.17 g/mol )

-

W: Weight of the sample (mg)

-

Data Presentation

Table 5: Potentiometric Titration Assay Results

| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Assay (%) |

|---|---|---|---|

| Batch 001 | 125.4 | 9.55 | 99.7 |

| Batch 002 | 128.1 | 9.68 | 99.5 |

Workflow Diagram

Summary and Method Selection

The purity assessment of this compound requires a multi-faceted approach. The choice of method depends on the specific goal of the analysis, whether it is routine quality control, impurity identification, or absolute purity assignment.

Table 6: Comparison of Analytical Methods

| Method | Primary Use | Strengths | Limitations |

|---|---|---|---|

| HPLC-UV | Related substances, Purity | High sensitivity and resolution for impurities.[5] | Requires derivatization for UV detection. |

| GC-FID | Assay, Volatile Impurities | Excellent for volatile impurities and assay.[7] | Not suitable for thermally labile impurities. |

| qNMR | Absolute Purity, Assay | Primary method, no reference standard needed.[10] | Lower sensitivity than chromatography. |

| GC-MS | Impurity Identification | Provides structural information for unknowns.[13] | Quantification can be less precise than FID. |

| Titration | Assay (Total Base) | Simple, accurate, and cost-effective.[17] | Not selective; titrates all basic species. |

References

- 1. 264254-04-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Application of Response Surface Method for Determination of Optimized Conditions for Quantification of 1,4-Dioxane in Model System of Polyethylene Glycol 200 [mdpi.com]

- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. resources.saylor.org [resources.saylor.org]

- 16. scribd.com [scribd.com]

- 17. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]